3-Methyl-4-oxocyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

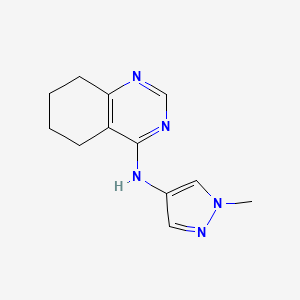

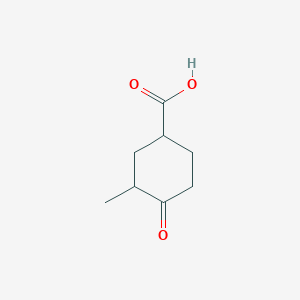

3-Methyl-4-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a derivative of cyclohexanone, where one of the hydrogens at position 4 is substituted by a carboxylic acid group .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12O3/c1-5-4-6 (8 (10)11)2-3-7 (5)9/h5-6H,2-4H2,1H3, (H,10,11) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that carboxylic acids typically undergo reactions such as esterification, decarboxylation, and reduction.Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 91-95°C .Scientific Research Applications

Chemical Synthesis

3-Methyl-4-oxocyclohexanecarboxylic acid can be used in chemical synthesis . It’s a versatile compound that can be used as a building block in the synthesis of various other compounds.

Preparation of Carbazole Derivatives

This compound may be used in the preparation of 9-(4-chlorobenzoyl)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid by reacting with 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride via Fischer indolization . This process is important in the synthesis of carbazole derivatives, which have various applications in medicinal chemistry and materials science.

Aromatization Studies

This compound is used in aromatization studies . In a study conducted by Corynebacterium cyclohexanicum, it was found that this compound can be converted to (+)-4-oxocyclohex-2-enecarboxylic acid by desaturase I, which is then aromatized by desaturase II to 4-hydroxybenzoic acid . This process is significant in understanding the microbial degradation of compounds with the cyclohexane structure.

Biodegradation Studies

This compound is also used in biodegradation studies . Corynebacterium cyclohexanicum, a bacterium isolated from soil, is capable of utilizing cyclohexanecarboxylic acid as its sole carbon source for growth. The organism metabolizes cyclohexanecarboxylic acid through a pathway that includes the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid . This process is important in understanding how bacteria can degrade and utilize various compounds.

Enzyme Studies

The compound is used in enzyme studies . The process of converting 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid involves two desaturase enzymes. Studying these enzymes can provide insights into their properties and functions .

Environmental Research

This compound is used in environmental research . The ability of certain bacteria to degrade this compound has implications for the biodegradation of compounds with the cyclohexane structure in the environment .

Safety and Hazards

The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

3-methyl-4-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-4-6(8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRPOQQKFJTUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenylphenyl)methanone](/img/structure/B2805673.png)

![4-[(5-Chloro-2-methoxyphenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2805675.png)

![N-(3,5-difluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2805678.png)

![(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2805679.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2805682.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2805683.png)